(2-Bromo-6-fluorophenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . It is typically found as a light yellow to yellow powder or crystals . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride can be synthesized from 2-bromoaniline through a series of chemical reactions . The synthesis involves the following steps:
Nitration: 2-Bromoaniline is nitrated to form 2-bromo-6-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2-bromo-6-aminophenylamine.
Hydrazination: The amino group is then converted to a hydrazine group, forming (2-bromo-6-fluorophenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Scientific Research Applications
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromo-6-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-bromo-6-fluorophenyl)hydrazine hydrochloride include:
- 2-Bromophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and fluorine atoms on the phenyl ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQPOGSUUNCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382447 | |
Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-31-8 | |
Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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